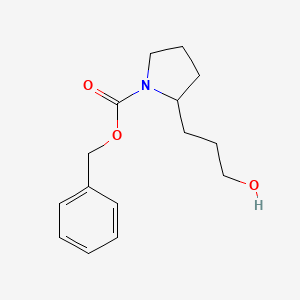

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Description

Properties

CAS No. |

1026417-23-1 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2 |

InChI Key |

GTFOVZQMVHZFNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization or recrystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate

Structural and Functional Differences :

- Core Structure : Both compounds share a benzyl-protected pyrrolidine-1-carboxylate backbone. However, the substituent at the 2-position differs significantly. The target compound has a 3-hydroxypropyl group, while the analog features a (1E)-3-(morpholin-4-yl)prop-1-en-1-yl group .

- Functional Groups: Hydroxypropyl vs. In contrast, the morpholinyl-propenyl group adds a tertiary amine (from morpholine) and a conjugated double bond, increasing basicity and π-orbital interactions . Stereochemical Considerations: The (1E)-configuration in the analog’s propenyl chain introduces geometric isomerism, which may influence binding interactions in biological systems.

Physicochemical Properties :

Potential Applications:

- The hydroxypropyl variant’s hydroxyl group may favor solubility in polar solvents, making it suitable for aqueous-phase reactions or drug formulations requiring high bioavailability.

- The morpholinyl-propenyl analog’s tertiary amine and conjugated system could enhance interactions with biological targets (e.g., enzymes or receptors), suggesting utility in kinase inhibitor design .

Comparison with Other Pyrrolidine Derivatives

- Substituent Effects :

- Hydroxyalkyl groups (e.g., 3-hydroxypropyl) improve water solubility and metabolic stability compared to alkyl or aromatic substituents.

- Morpholine-containing derivatives often exhibit improved blood-brain barrier penetration due to the amine’s basicity, a feature absent in the hydroxypropyl variant.

- Synthetic Flexibility: The benzyl carbamate group in both compounds allows for deprotection under mild conditions (e.g., hydrogenolysis), enabling further functionalization.

Biological Activity

Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes the current understanding of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is a common motif in many bioactive compounds. The presence of the hydroxyl group and the benzyl substituent contributes to its solubility and interaction with biological targets.

1. Ionotropic Glutamate Receptors (iGluRs)

Research indicates that derivatives of pyrrolidine compounds can act as ligands for ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. A study explored various pyrrolidine analogues, revealing that certain modifications on the pyrrolidine ring enhance binding affinity to specific receptor subtypes such as NMDA and AMPA receptors .

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| 3a | NMDA | >1000 μM |

| 3p | AMPA | 59 μM |

| 3q | Kainate | 93 μM |

2. Anticancer Activity

Benzyl derivatives have been studied for their anticancer properties, particularly against polo-like kinase 1 (Plk1), a target in various cancers. Compounds similar to this compound have shown promise in inhibiting Plk1 activity, which is essential for cell division and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the carboxylate group or the introduction of different substituents on the pyrrolidine ring can significantly alter its pharmacological profile. For example, studies have shown that increasing hydrophobicity can enhance receptor binding and efficacy .

Case Study 1: Neuropharmacological Effects

In a study investigating neuroprotective effects, derivatives of pyrrolidine were evaluated for their ability to protect neurons from oxidative stress. The results indicated that specific analogues could reduce neuronal death in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrrolidine compounds, including this compound. The compound exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer: A robust synthesis involves radical-mediated functionalization using Fe(dibm)₃ (0.5 mol%) as a catalyst, Na₂HPO₄ as a base, and PhSiH₃ as a reductant in ethanol at 60°C . Optimization includes adjusting catalyst loading (e.g., 0.5–1.0 mol%) and reaction time (10–30 min) to improve yields. Purification via flash column chromatography (SiO₂, hexanes/EtOAC gradients) is critical for isolating the product as a pale yellow oil with >65% yield .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, HRMS) during compound characterization?

- Methodological Answer: Cross-validate spectral data with literature-reported values for analogous pyrrolidine-carboxylate derivatives. For example, ¹H and ¹³C NMR chemical shifts for the hydroxypropyl side chain should align within ±0.1 ppm and ±2 ppm, respectively . High-resolution mass spectrometry (HRMS) must confirm the molecular ion ([M + Na]⁺) with an error margin of <5 ppm. Inconsistent signals may indicate residual solvents or byproducts, necessitating repurification .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

- Methodological Answer: Use gradient elution flash chromatography (hexanes:EtOAc, 8:2 to 6:4) to separate polar byproducts. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) is effective. Monitor purity via TLC (Rf ≈ 0.3 in 7:3 hexanes:EtOAc) .

Q. What are the best practices for storing and handling this compound to ensure stability?

- Methodological Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, light, and high temperatures (>40°C). Use desiccants (e.g., silica gel) in storage vials. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of this compound in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electrophilic/nucleophilic sites. For instance, the hydroxypropyl group’s oxygen may act as a hydrogen-bond donor, influencing reactivity in cross-coupling reactions. Molecular docking studies (AutoDock Vina) can assess interactions with biological targets, such as enzymes or receptors, to guide drug discovery .

Q. What strategies are effective for resolving conflicting toxicity data in safety assessments of this compound?

- Methodological Answer: When toxicological data is limited (e.g., acute toxicity, mutagenicity), conduct in vitro assays:

- Ames Test: Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100.

- MTT Assay: Assess cytotoxicity in HEK293 or HepG2 cells (IC₅₀ values).

- Computational tools like ProTox-II can predict LD₅₀ and organ toxicity profiles .

Q. How can researchers address low yields in radical-mediated reactions involving this compound?

- Methodological Answer: Low yields (<50%) may stem from premature radical termination. Mitigation strategies include:

- Catalyst Optimization: Screen alternative iron catalysts (e.g., Fe(acac)₃) at 1–5 mol%.

- Additives: Introduce TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) as a radical trap to stabilize intermediates.

- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to enhance radical stability .

Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?

- Methodological Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS can identify degradation pathways. For example, acidic conditions (pH 3) may hydrolyze the carbamate group, producing pyrrolidine and benzyl alcohol derivatives. Quantify degradation using UV-Vis at λmax ≈ 254 nm .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous versus organic solvents?

- Methodological Answer: Solubility discrepancies often arise from varying experimental conditions. For instance, the compound may exhibit limited solubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL). Use shake-flask method (HPLC quantification) to measure solubility at 25°C. Adjust pH (2–12) or add co-solvents (e.g., 10% ethanol) to enhance aqueous solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.